1,1,1-Trichloro-3-iodopropane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

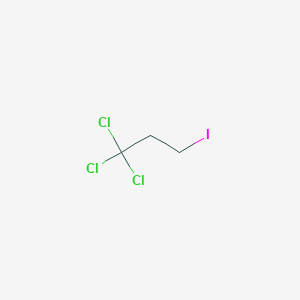

1,1,1-Trichloro-3-iodopropane is an organic compound with the molecular formula C₃H₄Cl₃I. It is a halogenated derivative of propane, characterized by the presence of three chlorine atoms and one iodine atom attached to the carbon chain. This compound is used in various chemical synthesis processes and has applications in research and industry.

準備方法

Synthetic Routes and Reaction Conditions

1,1,1-Trichloro-3-iodopropane can be synthesized through the halogenation of propane derivatives. One common method involves the reaction of 1,1,1-trichloropropane with iodine in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective substitution of a chlorine atom with an iodine atom.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques helps achieve efficient production.

化学反応の分析

Types of Reactions

1,1,1-Trichloro-3-iodopropane undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted products.

Reduction Reactions: The compound can be reduced to form 1,1,1-trichloropropane or other lower halogenated derivatives.

Oxidation Reactions: Oxidative conditions can lead to the formation of higher oxidation state products, such as carboxylic acids or ketones.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

Substitution: Formation of 1,1,1-trichloro-3-hydroxypropane or 1,1,1-trichloro-3-aminopropane.

Reduction: Formation of 1,1,1-trichloropropane.

Oxidation: Formation of 3-iodopropanoic acid or 3-iodopropanone.

科学的研究の応用

1,1,1-Trichloro-3-iodopropane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in halogen exchange reactions.

Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a radiolabeled compound for imaging studies.

Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other halogenated compounds.

作用機序

The mechanism of action of 1,1,1-Trichloro-3-iodopropane involves its interaction with nucleophiles and electrophiles. The presence of halogen atoms makes it a reactive compound, capable of undergoing various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants.

類似化合物との比較

Similar Compounds

1,1,1-Trichloro-3-bromopropane: Similar structure but with a bromine atom instead of iodine.

1,1,1-Trichloro-3-fluoropropane: Contains a fluorine atom instead of iodine.

1,1,1-Trichloro-3-chloropropane: Contains an additional chlorine atom instead of iodine.

Uniqueness

1,1,1-Trichloro-3-iodopropane is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, fluorine, and chlorine analogs. The iodine atom’s larger size and lower electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research.

生物活性

1,1,1-Trichloro-3-iodopropane (TCIP) is a halogenated organic compound with the molecular formula C3H4Cl3I. It has garnered attention in various fields, particularly in toxicology and environmental science, due to its potential biological effects and applications. This article reviews the biological activity of TCIP, focusing on its toxicity, metabolic pathways, and relevant case studies.

- Molecular Weight : 227.43 g/mol

- CAS Number : 23153-17-5

- Structure : TCIP consists of three chlorine atoms and one iodine atom attached to a propane backbone.

Toxicity

The toxicity of TCIP has been a subject of investigation due to its structural similarities to other halogenated compounds known for their harmful effects. Studies indicate that TCIP exhibits cytotoxic properties, particularly affecting liver and kidney functions.

- Cytotoxicity : Research has shown that TCIP can induce cell death in hepatic cells through mechanisms involving oxidative stress and mitochondrial dysfunction. In vitro studies have demonstrated significant cytotoxic effects at concentrations as low as 10 µM .

Metabolism and Biotransformation

Understanding the metabolic pathways of TCIP is crucial for assessing its biological activity. The compound undergoes biotransformation primarily in the liver, where it is metabolized into various reactive intermediates.

- Metabolites : The primary metabolites include chlorinated acids and iodinated derivatives that may contribute to its toxicity. The enzymatic pathways involved include cytochrome P450 enzymes, which facilitate the oxidation of TCIP .

Study 1: Hepatotoxicity in Animal Models

A study conducted on rats exposed to TCIP revealed dose-dependent hepatotoxic effects. Histopathological examinations showed signs of necrosis and inflammation in liver tissues after exposure to high concentrations (50 mg/kg) over a period of 14 days. These findings suggest that TCIP can cause significant liver damage through direct cytotoxic mechanisms .

| Dose (mg/kg) | Exposure Duration (days) | Observed Effects |

|---|---|---|

| 10 | 14 | Mild hepatotoxicity |

| 50 | 14 | Severe necrosis and inflammation |

Study 2: Environmental Impact Assessment

In an environmental study assessing the impact of TCIP on aquatic ecosystems, researchers found that concentrations above 1 µg/L led to significant mortality rates in fish species. The study highlighted the compound's potential as an environmental contaminant with detrimental effects on aquatic life .

The mechanisms by which TCIP exerts its biological effects include:

- Oxidative Stress : Induction of reactive oxygen species (ROS) leading to cellular damage.

- Inflammatory Response : Activation of pro-inflammatory cytokines contributing to tissue injury.

Structure-Activity Relationship (SAR)

The presence of multiple halogen atoms in TCIP enhances its lipophilicity, facilitating membrane penetration and increasing its potential for bioaccumulation. This characteristic is critical when evaluating both its toxicity and environmental persistence .

特性

IUPAC Name |

1,1,1-trichloro-3-iodopropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl3I/c4-3(5,6)1-2-7/h1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTFIYGGKODCWAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CI)C(Cl)(Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl3I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。